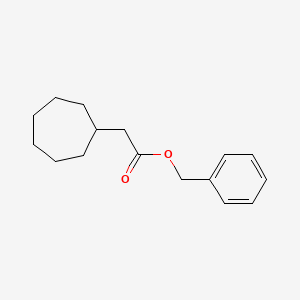

Benzyl 2-cycloheptylacetate

CAS No.: 1260837-25-9

Cat. No.: VC7335914

Molecular Formula: C16H22O2

Molecular Weight: 246.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260837-25-9 |

|---|---|

| Molecular Formula | C16H22O2 |

| Molecular Weight | 246.35 |

| IUPAC Name | benzyl 2-cycloheptylacetate |

| Standard InChI | InChI=1S/C16H22O2/c17-16(12-14-8-4-1-2-5-9-14)18-13-15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2 |

| Standard InChI Key | SDVKRPZPLYFDPG-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)CC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Architecture

Benzyl 2-cycloheptylacetate (CHO) consists of a seven-membered cycloheptane ring attached to the β-carbon of an acetic acid backbone, with the carboxylic acid group esterified by a benzyl moiety. The ester linkage confers stability under basic conditions while remaining susceptible to acidic hydrolysis. The cycloheptyl group introduces steric bulk, influencing both reactivity and physical properties .

Physical and Spectroscopic Characteristics

While experimental data for this specific compound are scarce, properties can be inferred from structurally related benzyl esters:

Spectroscopic data for benzyl esters typically include:

-

IR: Strong C=O stretch at ~1740 cm, aromatic C–H stretches near 3030 cm .

-

H NMR: Benzyl protons as a singlet at δ 5.1–5.3 ppm, cycloheptyl protons as multiplet signals between δ 1.2–2.5 ppm .

Synthesis Methodologies

Acid-Catalyzed Esterification

Traditional Fischer esterification employs 2-cycloheptylacetic acid and benzyl alcohol under acidic conditions (e.g., HSO or HCl). This method, while straightforward, often requires azeotropic removal of water to drive the equilibrium :

Yields are moderate (60–75%) due to competing side reactions, necessitating purification via distillation or chromatography .

Reagent-Mediated Approaches

Modern protocols leverage activating agents to enhance efficiency:

-

Benzyl 2,2,2-Trichloroacetimidate: Reacts with 2-cycloheptylacetic acid in the presence of BF·OEt, achieving yields >85% under mild conditions . The mechanism involves generation of a reactive acylimidazolium intermediate, facilitating nucleophilic attack by the alcohol .

-

2-Benzyloxy-1-methylpyridinium Triflate: A recently developed reagent enabling benzyl transfer under neutral conditions. This method, optimized in trifluorotoluene at 85°C, minimizes acid-sensitive substrate degradation .

Applications in Organic Synthesis

Protecting Group Strategy

The benzyl ester group serves as a temporary protective moiety for carboxylic acids during multi-step syntheses. Its stability under basic conditions and selective deprotection via hydrogenolysis (Pd/C, H) make it ideal for constructing complex molecules like pharmaceuticals . For example, in peptide synthesis, benzyl esters prevent undesired side reactions at the carboxyl terminus during amide bond formation .

Intermediate in Fine Chemicals

Benzyl 2-cycloheptylacetate may act as a precursor to fragrances or bioactive compounds. Cycloheptane-containing structures are prevalent in terpenoid derivatives, where the seven-membered ring enhances lipid solubility and membrane permeability . Hydrogenolysis of the benzyl group yields 2-cycloheptylacetic acid, a potential building block for anti-inflammatory agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume